7-Amino-4-hydroxyindanone
Overview
Description
7-Amino-4-hydroxyindanone is an organic compound with a unique structure that includes both an amino group and a hydroxy group attached to an indanone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-4-hydroxyindanone typically involves the reaction of indanone derivatives with appropriate reagents to introduce the amino and hydroxy functional groups. One common method involves the nitration of 4-hydroxyindanone followed by reduction to yield the amino group.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and reduction processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Amino-4-hydroxyindanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted indanones, which can be further functionalized for specific applications .
Scientific Research Applications
7-Amino-4-hydroxyindanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 7-Amino-4-hydroxyindanone exerts its effects involves its interaction with various molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
4-Hydroxyindanone: Lacks the amino group, making it less reactive in certain substitution reactions.
7-Aminoindanone: Lacks the hydroxy group, affecting its oxidation and reduction behavior.
Ninhydrin: A well-known reagent in biochemistry, used for detecting amino acids but lacks the specific structure of 7-Amino-4-hydroxyindanone.
Uniqueness: this compound’s combination of amino and hydroxy groups on the indanone core makes it uniquely versatile for various chemical reactions and applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
7-amino-4-hydroxy-2,3-dihydroinden-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-6-2-4-7(11)5-1-3-8(12)9(5)6/h2,4,11H,1,3,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSBWQDVDJGDOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C21)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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